8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one
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Overview
Description
8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a fused ring structure, which is characteristic of many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one typically involves multi-step organic reactions. One common approach is the cyclization of ethylamino derivatives with appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the imidazo-triazine ring system.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and ensure the safety of the operators.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry: In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which 8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a][1,3,5]triazines: These compounds share a similar fused ring structure and may have similar biological activities.
Ethylamino derivatives: Compounds containing the ethylamino group may exhibit similar chemical properties and reactivity.
Uniqueness: 8-ethyl-2-(ethylamino)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one is unique due to its specific substitution pattern and the presence of both ethyl and amino groups. This combination of functional groups may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-ethyl-2-(ethylamino)-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c1-3-10-7-11-8-13(4-2)5-6-14(8)9(15)12-7/h3-6H2,1-2H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYWDMQVGOGYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)N2CCN(C2=N1)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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